N-(4-methoxybenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

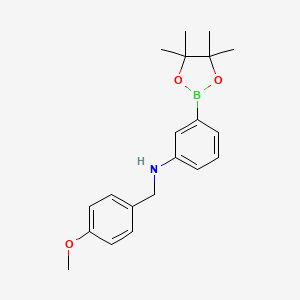

This compound is a boronate ester derivative featuring an aniline core substituted with a 4-methoxybenzyl group at the nitrogen atom and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the meta position of the aromatic ring. Its structure combines electron-donating (methoxy) and boron-containing moieties, making it relevant in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and materials science .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26BNO3/c1-19(2)20(3,4)25-21(24-19)16-7-6-8-17(13-16)22-14-15-9-11-18(23-5)12-10-15/h6-13,22H,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZETYZSFGRDOCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 4-methoxybenzylamine with 3-bromoaniline, followed by the introduction of the boronic ester group. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of biaryl compounds through cross-coupling reactions.

Scientific Research Applications

N-(4-methoxybenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Potential use in the development of biologically active molecules or as a probe in biochemical assays.

Medicine: Exploration in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action for N-(4-methoxybenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline largely depends on its application. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form new carbon-carbon bonds. The methoxybenzyl and aniline groups can influence the reactivity and selectivity of these reactions through electronic and steric effects.

Comparison with Similar Compounds

Substituent Variations on the Aniline Nitrogen

- N-Benzyl Derivatives: N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 380151-99-5): Differs by lacking the methoxy group on the benzyl substituent. Used in organic synthesis for functionalized biaryl systems . N-(3-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features a bromine substituent on the benzyl group, enhancing reactivity in cross-coupling reactions. Reported in crystallography studies .

- N-Alkyl/Aryl Derivatives: N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 920304-57-0): Substitution with diethylamino groups increases steric bulk and electron-donating capacity, favoring applications in fluorescence probes or charge-transfer materials . N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1256360-63-0): The isopropyl group improves solubility in non-polar solvents, critical for hydrophobic reaction environments .

Positional Isomerism of the Boronate Group

- 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline (CAS 9049485): The boronate group is para to the amino group. This configuration enhances conjugation in electronic materials but may reduce steric accessibility for coupling reactions compared to meta-substituted analogs .

- 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline :

Meta substitution (as in the target compound) balances electronic effects and steric accessibility, optimizing reactivity in Suzuki-Miyaura couplings .

Functional Group Modifications

- Acetamide Derivatives :

- Methoxy-Substituted Analogs :

- 4-Methoxy-N-(4-Methoxyphenyl)-N-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Aniline : Dual methoxy groups enhance electron-donating properties, making it suitable for dye-sensitized solar cells due to improved charge separation .

Biological Activity

N-(4-Methoxybenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a methoxybenzyl group and a dioxaborolane moiety. Its molecular formula is , and it has a molecular weight of approximately 417.33 g/mol. The presence of the boron atom in the dioxaborolane structure is significant for its biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds similar to this compound. These include:

- Anticancer Activity : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231) and were noted for their selectivity towards cancer cells over normal cells .

- Antimicrobial Properties : Some related compounds demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .

Anticancer Studies

A study evaluating the anticancer properties of structurally related compounds reported significant inhibitory effects on cell proliferation. The compound displayed an IC50 value of approximately 0.126 µM against MDA-MB-231 cells, indicating potent activity. Furthermore, it was found to inhibit lung metastasis effectively in animal models . The selectivity index was favorable compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had higher IC50 values in similar assays.

Antimicrobial Activity

In antimicrobial assays, compounds derived from similar boron-containing structures demonstrated efficacy against resistant bacterial strains. For example, MIC values for certain derivatives ranged from 0.5 to 1.0 µg/mL against drug-resistant Mycobacterium strains . This suggests a potential pathway for developing new antibiotics targeting resistant pathogens.

Table: Summary of Biological Activities

Case Studies

- Breast Cancer Model : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in metastatic nodules after 30 days of administration . This highlights its potential as a therapeutic agent in metastatic breast cancer.

- Antimicrobial Efficacy : A series of experiments conducted on various bacterial strains indicated that derivatives of the compound can effectively inhibit growth at low concentrations, suggesting their utility in treating infections caused by resistant strains .

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via a two-step process:

Borylation : Introduce the dioxaborolane group to a halogenated aniline derivative using Miyaura borylation (Pd(dppf)Cl₂ catalyst, pinacolborane, and a base like KOAc in THF at 80°C) .

Methoxybenzylation : React the resulting boronate ester with 4-methoxybenzyl chloride under basic conditions (e.g., NaH in DMF) .

Optimization : Monitor reaction progress via TLC or LC-MS. Use inert atmospheres (N₂/Ar) to prevent boronate oxidation. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.5–7.5 ppm for aniline; δ 1.3 ppm for pinacol methyl groups) .

- HRMS : Confirm molecular ion peak ([M+H]⁺ expected at m/z 394.2382) .

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) provides definitive structural proof .

- Purity : Use HPLC (C18 column, MeCN/H₂O mobile phase) to ensure ≥95% purity .

Advanced: What strategies mitigate competing side reactions during its use in Suzuki-Miyaura cross-coupling?

Answer:

- Protection of Amine : Acetylate the aniline group (using acetyl chloride/TEA in CH₂Cl₂) to prevent undesired coordination with Pd catalysts .

- Base Selection : Use K₂CO₃ or Cs₂CO₃ to maintain mild basicity, avoiding boronate hydrolysis .

- Catalyst Tuning : Employ Pd(PPh₃)₄ for electron-rich aryl partners or XPhos-Pd-G3 for sterically hindered substrates .

Advanced: How does the methoxybenzyl group influence electronic properties in photonic applications?

Answer:

The methoxy group (-OMe) acts as an electron-donating substituent, enhancing conjugation in the aniline backbone. This increases charge-transfer efficiency, making the compound suitable for:

- Organic semiconductors : Improved hole mobility in OLEDs .

- Fluorescent probes : Red-shifted emission when integrated into styryl-boronate systems for H₂O₂ detection .

Characterize via cyclic voltammetry (HOMO/LUMO levels) and UV-vis spectroscopy (λₐᵦₛ ~350 nm) .

Basic: What are the solubility and stability considerations for handling this compound?

Answer:

- Solubility : Soluble in THF, DCM, and DMF; sparingly soluble in hexane.

- Stability :

Advanced: How can computational methods predict substituent effects on reactivity?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model electron density distribution. The methoxybenzyl group lowers the LUMO energy, enhancing electrophilic aromatic substitution (EAS) reactivity at the para position .

- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .

Advanced: What role does this compound play in hydrogen peroxide sensing?

Answer:

The boronate ester reacts selectively with H₂O₂ via oxidation to form a phenol, enabling fluorescence turn-on probes. Key steps:

Probe Design : Conjugate the compound to a fluorophore (e.g., styryl or cyanine dyes) .

Validation : Test sensitivity (limit of detection ≤1 µM) and selectivity over ROS (e.g., O₂⁻, NO) .

Basic: What analytical techniques resolve contradictions in reported spectral data?

Answer:

- Variable Temperature NMR : Resolve signal splitting caused by rotational isomerism in the methoxybenzyl group .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals .

- IR Spectroscopy : Confirm boronate B-O stretches (~1350 cm⁻¹) and absence of –NH₂ peaks (if protected) .

Advanced: How can photodegradation pathways be minimized in light-sensitive applications?

Answer:

- Additives : Include radical scavengers (e.g., BHT) in formulations.

- Encapsulation : Embed in polymeric matrices (e.g., PMMA) to shield from UV .

- Kinetic Studies : Use UV-vis spectroscopy to track degradation half-life under controlled illumination .

Advanced: What are the challenges in scaling up synthesis, and how are they addressed?

Answer:

- Catalyst Loading : Reduce Pd content via ligand-accelerated catalysis (e.g., SPhos) to minimize costs .

- Workflow : Optimize batch vs. flow chemistry for boronation steps (improves heat transfer) .

- Purification : Replace column chromatography with recrystallization (toluene/hexane) for large batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.